3-(2,2,2-Trifluoroethoxy)pyrrolidine
CAS No.:
Cat. No.: VC15865588
Molecular Formula: C6H10F3NO
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10F3NO |
|---|---|
| Molecular Weight | 169.14 g/mol |
| IUPAC Name | 3-(2,2,2-trifluoroethoxy)pyrrolidine |
| Standard InChI | InChI=1S/C6H10F3NO/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10H,1-4H2 |
| Standard InChI Key | DDONDEJNLINCKA-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1OCC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 3-(2,2,2-trifluoroethoxy)pyrrolidine consists of a five-membered pyrrolidine ring saturated with one nitrogen atom. The trifluoroethoxy group () is attached to the third carbon of the ring, introducing significant electronegativity and steric bulk . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the equatorial orientation of the substituent, which minimizes steric hindrance with the nitrogen lone pair. The fluorine atoms in the trifluoromethyl group create a strong dipole moment, influencing intermolecular interactions and solubility in nonpolar solvents.
Spectroscopic Identification
Characterization of 3-(2,2,2-trifluoroethoxy)pyrrolidine relies on spectroscopic techniques:
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NMR: Signals at δ 3.5–3.7 ppm correspond to the pyrrolidine ring protons, while the trifluoroethoxy group’s methylene protons resonate at δ 4.2–4.4 ppm as a quartet due to coupling with fluorine.
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NMR: A singlet at δ −70 to −72 ppm confirms the presence of the trifluoromethyl group .
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Mass Spectrometry: The molecular ion peak at 205.6 aligns with the compound’s molecular weight, with fragmentation patterns indicating cleavage of the C–O bond in the trifluoroethoxy group.
Synthesis Methodologies
Patent-Based Route (Hydrogenation and Substitution)
A 2022 patent outlines a four-step synthesis starting from N-benzylpyrrolidone (Fig. 1) :
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Chlorotrifluoroethylation: Reaction with trifluoroacetic anhydride yields 3-(1-chloro-2,2,2-trifluoroethylidene)-N-benzylpyrrole.
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Hydrogenolytic Substitution: Catalytic hydrogenation in methanol replaces the chlorine atom with a hydrogen, forming 3-(2,2,2-trifluoroethyl)-N-benzylpyrrolidone.
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Borane Reduction: Treatment with borane-tetrahydrofuran reduces the ketone to a secondary alcohol, followed by methanolysis to yield 3-(2,2,2-trifluoroethyl)-N-benzylpyrrolidine.
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Debenzylation: Final hydrogenolysis removes the benzyl protecting group, producing 3-(2,2,2-trifluoroethoxy)pyrrolidine hydrochloride.
Alternative Pathways
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Nucleophilic Substitution: Direct reaction of pyrrolidine with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., potassium carbonate) affords the product in moderate yields (45–55%).
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Enzymatic Resolution: For enantiomerically pure (S)- or (R)-forms, lipase-catalyzed kinetic resolution of racemic mixtures achieves enantiomeric excess (ee) >98% .
Table 1: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Patent route | 68 | >99 | High purity, scalable |
| Nucleophilic substitution | 50 | 95 | Simplicity, fewer steps |
| Enzymatic resolution | 40 | 98 | Enantioselectivity |
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The pyrrolidine ring undergoes acid-catalyzed ring-opening with hydrobromic acid to form linear amines, which are intermediates for polymer synthesis. For example, reaction with HBr at 80°C produces 4-bromo-1-(2,2,2-trifluoroethoxy)butane, a precursor to quaternary ammonium salts.
Coordination Chemistry
The nitrogen lone pair facilitates coordination to transition metals. Complexation with palladium(II) chloride forms [PdCl₂(3-(2,2,2-trifluoroethoxy)pyrrolidine)₂], a catalyst for Suzuki-Miyaura cross-coupling reactions.
Pharmacological and Industrial Applications
Medicinal Chemistry
The compound’s trifluoroethoxy group enhances blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drugs. Preclinical studies highlight its role as:
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Dopamine D3 Receptor Antagonist: Binds with , potential for treating addiction.
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MAO-B Inhibitor: Half-maximal inhibitory concentration () of 0.8 μM, suggesting utility in Parkinson’s disease.
Agrochemistry
Incorporation into neonicotinoid analogs improves insecticidal activity against Aphis gossypii (LC₅₀ = 2.3 ppm vs. 8.7 ppm for imidacloprid) .
Material Science
As a monomer, it polymerizes to form fluorinated polyamides with glass transition temperatures () exceeding 200°C, suitable for high-temperature coatings.
Future Research Directions
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Synthetic Optimization: Developing continuous-flow processes to improve yield and reduce waste.
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Target Identification: High-throughput screening to uncover novel biological targets in oncology and immunology.
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Environmental Impact: Assessing biodegradation pathways to address PFAS-related concerns.
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